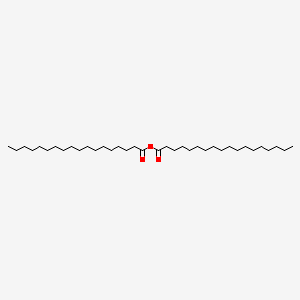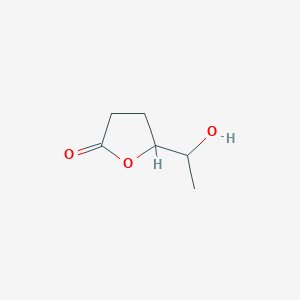
2,6-Difluorobenzylamine
Descripción general
Descripción
2,6-Difluorobenzylamine is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Herbicide Derivatives
2,6-Difluorobenzylamine is a key intermediate in synthesizing pyrimidinyloxybenzylamine herbicides. It is synthesized using 2,6-difluorobenzaldehyde as a starting material through hydroxidation, imination, and deoxidization processes. This synthesis has led to the creation of novel compounds in the field of agrochemicals (Gong Qi-sun, 2005).
Acidochromic and Solvatochromic Behavior
Research into dibenzylidene cyclohexanone-based bischalcone derivatives, which involve substituted 2,6-dibenzylidene cyclohexanones, has revealed significant acidochromic behavior. This behavior is attributable to preferential protonation of the chromophoric N,N-dimethylamino group, leading to quaternary salt formation and deactivation of the resonance system. These findings have implications in the study of molecular behavior and interactions (M. Badal et al., 2020).
Thermochemical Characteristics
The thermochemical properties of N,N-difluorobenzylamine have been experimentally determined, including its heat of combustion, standard enthalpy of formation, and enthalpy of formation in the gas phase. These characteristics are vital for understanding its chemical behavior and potential applications in various scientific domains (V. I. Pepekin et al., 1969).
Selective Mono-Acylation
N,N-Diethyl-α,α-difluorobenzylamine (DFBA) shows potential in selective mono-benzoylation of 1,2- or 1,3-diols. This reaction occurs under mild conditions and can be applied to different types of diols, including primary, secondary, and tertiary diols. The versatility of DFBA in the protection of hydroxy groups in sugars demonstrates its significant utility in organic synthesis (Natsumi Wakita, S. Hara, 2010).
Pharmaceutical Impurities Analysis
This compound has been employed in the study of molecular rotational resonance (MRR) spectroscopy to quantify impurities in pharmaceutical raw materials. This application is crucial for ensuring the purity and safety of pharmaceutical products (J. Neill et al., 2020).
Preparation of Difluoro-N-Alkylbenzenes
The preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene involves the reaction of n-alkyl chlorides with 2,6-difluorophenyl anion. This process is essential in the synthesis of various fluorinated compounds, highlighting the compound's role in the development of new materials and chemicals (E. V. Malykhin, V. D. Shteingarts, 1998).
Polyfluorinated Hexabenzyl Hexaazaisowurtzitanes
Studies on the reactivity of polyfluorobenzylamines, including this compound, towards condensation with glyoxal have led to the creation of hexabenzyl substituted hexaazaisowurtzitanes. These compounds have potential applications in materials science and polymer chemistry (Tobias Kerscher et al., 2006).
Mecanismo De Acción
Target of Action
It is known that this compound has been used in the synthesis of other compounds , suggesting that it may interact with a variety of biological targets.
Pharmacokinetics
Its molecular weight of 14313 suggests that it may be readily absorbed and distributed in the body.
Result of Action
It has been used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions within the cell.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCUDKMMPTXMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219486 | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-30-4 | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69385-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 2,6-Difluorobenzylamine in crown ether supramolecules affect their phase transition temperature?
A1: Research indicates that incorporating this compound as a guest cation in crown ether supramolecules significantly increases their phase transition temperatures. This effect is observed in the formation of [(DFBA)(15-crown-5)]X supramolecules, where DFBA represents this compound and X represents either ClO4- or ReO4-. The phase transition temperatures rise to 377 K for [(DFBA)(15-crown-5)]ClO4 and 391 K for [(DFBA)(15-crown-5)]ReO4 []. This increase is attributed to the introduction of the difluoro-substituted benzylamine, suggesting its influence on the molecular interactions within the supramolecular structure.
Q2: Can the choice of anion in this compound-containing crown ether supramolecules influence their second-harmonic generation (SHG) properties?
A2: Yes, the selection of the anion plays a crucial role in determining the SHG activity of this compound-containing crown ether supramolecules. Research demonstrates that substituting perchlorate (ClO4-) with the larger and heavier perrhenate (ReO4-) in [(DFBA)(15-crown-5)]X (DFBA = this compound) changes the space group from centrosymmetric (CS) P2/c to the non-centrosymmetric (NCS) Pca21 []. This transition from a CS to an NCS space group is crucial because only NCS structures exhibit SHG. Consequently, [(DFBA)(15-crown-5)]ReO4 displays switchable and stable SHG activity, unlike its perchlorate counterpart. This highlights the significant impact of anion selection on the physical properties and potential applications of these supramolecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)
![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)





